molecular formula C19H23NO2 B276053 N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine

N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine

Cat. No. B276053
M. Wt: 297.4 g/mol
InChI Key: BPEMSOJTVPITJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine, also known as AEB, is a small molecule that has been studied for its potential use in scientific research. AEB is a member of the family of benzylamines, which are known to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine involves inhibition of histidine decarboxylase, the enzyme responsible for the synthesis of histamine. By inhibiting the synthesis of histamine, N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine can modulate the activity of histamine in the brain and other tissues. The exact mechanism by which N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine inhibits histidine decarboxylase is not fully understood, but it is thought to involve binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the synthesis of histamine, N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine has also been shown to have anti-inflammatory and analgesic effects in animal models. These effects suggest that N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine may have potential as a therapeutic agent for a range of neurological and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine is that it is relatively easy to synthesize and can be obtained in high purity. N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine is also stable under a range of conditions, making it a useful tool for studying the role of histamine in the brain and other tissues. However, one limitation of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine is that it has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet known.

Future Directions

There are several future directions for research on N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine. One area of interest is the potential use of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine as a therapeutic agent for neurological and inflammatory disorders. Another area of interest is the development of new analogs of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine that may have improved activity and selectivity. Finally, further research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine and its potential as a tool for studying the role of histamine in the brain and other tissues.

Synthesis Methods

The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine involves several steps, starting with the reaction of 4-hydroxy-3-ethoxybenzaldehyde with allyl bromide to form 4-(allyloxy)-3-ethoxybenzaldehyde. This intermediate is then reacted with benzylamine to form N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine. The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of histamine in the brain. Histamine is a neurotransmitter that is involved in a range of physiological processes, including sleep, appetite, and immune function. N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine has been shown to inhibit the activity of histidine decarboxylase, the enzyme responsible for the synthesis of histamine. By inhibiting the synthesis of histamine, N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine can be used to study the role of histamine in the brain and its potential as a therapeutic target.

properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C19H23NO2/c1-3-12-22-18-11-10-17(13-19(18)21-4-2)15-20-14-16-8-6-5-7-9-16/h3,5-11,13,20H,1,4,12,14-15H2,2H3

InChI Key

BPEMSOJTVPITJU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Origin of Product

United States

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